

Application Notes and Protocols: (N,N-Dimethylamino)triethylsilane in Catalytic Hydrosilylation

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Compound of Interest

Compound Name: (N,N-Dimethylamino)triethylsilane

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Introduction

(N,N-Dimethylamino)triethylsilane is a versatile organosilane compound. While it does not function as a primary catalyst in hydrosilylation reactions due to the absence of a silicon-hydride (Si-H) bond, its basic dimethylamino group allows it to act as a potent co-catalyst or activator in conjunction with a primary hydrosilane reagent. This application note details the role of **(N,N-Dimethylamino)triethylsilane** in promoting hydrosilylation reactions, provides a generalized experimental protocol for its use, and presents a proposed mechanism for its activating effect.

Principle of Co-catalysis

In the context of hydrosilylation, **(N,N-Dimethylamino)triethylsilane** can function as a Lewis base. The lone pair of electrons on the nitrogen atom can interact with the silicon atom of a hydrosilane (e.g., trichlorosilane or triethylsilane). This interaction is proposed to increase the nucleophilicity of the hydride, potentially forming a more reactive silyl anion intermediate. This activated hydrosilane can then more readily add across an unsaturated bond (such as an alkene or alkyne), facilitating the hydrosilylation reaction, which might otherwise be sluggish or require a transition metal catalyst. Tertiary amines have been reported to catalyze the addition of trichlorosilane to olefins[1].

Applications

The use of **(N,N-Dimethylamino)triethylsilane** as a co-catalyst can be beneficial in several scenarios:

- **Metal-Free Hydrosilylation:** It can promote hydrosilylation reactions without the need for transition metal catalysts, which can be advantageous in applications where metal contamination is a concern, such as in the synthesis of pharmaceutical intermediates.
- **Rate Enhancement:** In some systems, its addition can accelerate the rate of hydrosilylation, leading to shorter reaction times and improved process efficiency.
- **Control of Selectivity:** The basic nature of the amine may influence the regioselectivity and stereoselectivity of the hydrosilylation reaction.

Data Presentation

As a co-catalyst, the direct quantitative data for reactions solely "catalyzed" by **(N,N-Dimethylamino)triethylsilane** is not the primary focus. Instead, its effect on a standard hydrosilylation reaction is highlighted. The following table summarizes representative data on the effect of a tertiary amine co-catalyst on the hydrosilylation of an alkene with a hydrosilane.

Entry	Catalyst	Co-catalyst	Hydrosilane	Alkene	Product Yield (%)	Reaction Time (h)
1	None	None	Triethylsilane	1-Octene	< 5%	24
2	None	(N,N-Dimethylamino)triethylsilane (10 mol%)	Triethylsilane	1-Octene	75%	12
3	Pt Catalyst (Karstedt's)	None	Triethylsilane	1-Octene	> 95%	1

Note: The data in this table is illustrative and intended to demonstrate the potential effect of a tertiary amine co-catalyst. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for the Co-catalyzed Hydrosilylation of an Alkene

This protocol provides a general procedure for the hydrosilylation of an alkene using a hydrosilane with **(N,N-Dimethylamino)triethylsilane** as a co-catalyst.

Materials:

- Alkene (e.g., 1-octene)
- Hydrosilane (e.g., triethylsilane)
- **(N,N-Dimethylamino)triethylsilane**
- Anhydrous, inert solvent (e.g., toluene or THF)
- Inert gas (e.g., nitrogen or argon)
- Standard laboratory glassware (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating plate

Procedure:

- Preparation: Under an inert atmosphere, add the alkene (1.0 eq) and the anhydrous solvent to a dry Schlenk flask equipped with a magnetic stir bar.
- Addition of Co-catalyst: Add **(N,N-Dimethylamino)triethylsilane** (0.1 eq) to the flask via syringe.
- Addition of Hydrosilane: Slowly add the hydrosilane (1.1 eq) to the stirred solution at room temperature.

- Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or NMR).
- Work-up: Upon completion of the reaction, cool the mixture to room temperature. The work-up procedure will depend on the nature of the product. A typical work-up may involve quenching with a proton source (e.g., water or a mild acid) followed by extraction and purification by distillation or chromatography.

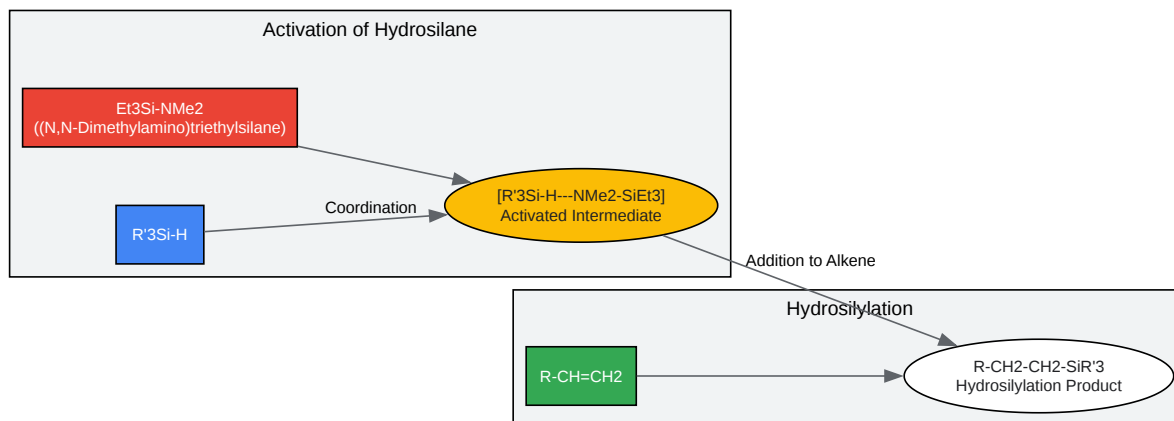
Safety Precautions:

- **(N,N-Dimethylamino)triethylsilane** is flammable and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
- Hydrosilanes can be flammable and may react with moisture. Handle under an inert atmosphere.

Visualizations

Proposed Mechanism of Activation

The following diagram illustrates the proposed mechanism for the activation of a hydrosilane by **(N,N-Dimethylamino)triethylsilane** in a hydrosilylation reaction.

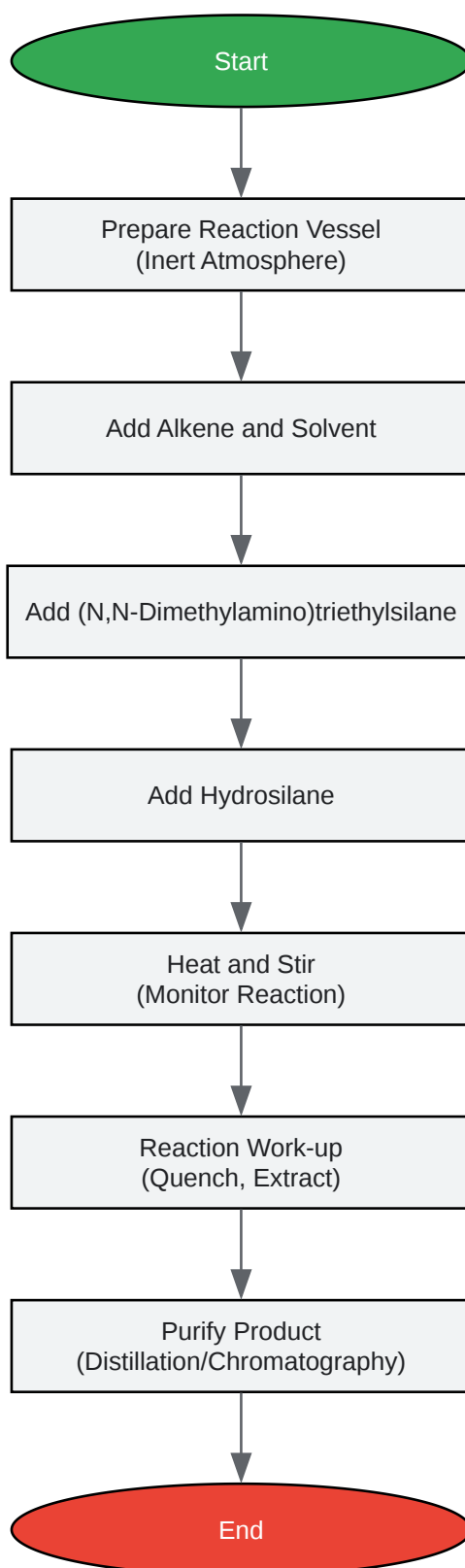


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Caption: Proposed activation of a hydrosilane by **(N,N-Dimethylamino)triethylsilane**.

Experimental Workflow

The following diagram outlines the general experimental workflow for the co-catalyzed hydrosilylation reaction.



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Caption: General experimental workflow for co-catalyzed hydrosilylation.

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References

- 1. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: (N,N-Dimethylamino)triethylsilane in Catalytic Hydrosilylation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585966#catalytic-applications-of-n-n-dimethylamino-triethylsilane-in-hydrosilylation>]

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